![molecular formula C40H26N2O4 B1266293 Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(2-phenylethyl)- CAS No. 67075-37-0](/img/structure/B1266293.png)
Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(2-phenylethyl)-
Übersicht
Beschreibung
The compound , due to its complex structure, has been the subject of various studies, primarily focusing on its synthesis, molecular structure, and potential applications in optoelectronic devices. Its derivatives and related compounds have shown interesting properties, making them suitable for in-depth analysis in materials science.
Synthesis Analysis
The synthesis of similar compounds involves thermal evaporation techniques, where structural properties are modified by annealing at different temperatures. For example, thin films of related compounds have been prepared by thermal evaporation, showing changes in grain sizes and optical properties with annealing, indicating a significant impact on molecular structure and electronic properties (Qashou et al., 2017).
Molecular Structure Analysis
Molecular structure analysis through techniques like X-ray diffraction and infrared (IR) spectroscopy has revealed the nanostructured nature of these compounds and their crystal size variation with temperature. This analysis is crucial for understanding the electronic and optical behavior of the materials (Darwish et al., 2019).
Chemical Reactions and Properties
Chemical reactions, particularly those involving the compound's interaction with light or radiation, have been studied to understand its stability and reactivity. For instance, exposure to gamma radiation has been shown to affect the physical properties, such as the optical band gap and conductivity, of similar anthraquinone-based films, suggesting potential applications in radiation-sensitive devices (Qashou et al., 2018).
Physical Properties Analysis
The physical properties, including thermal stability and optical characteristics, are influenced by the molecular structure and synthesis conditions. For example, supramolecular self-assembly of perylene bisimide derivatives, which share some structural features with the compound of interest, has been studied for its impact on nanostructure properties and optoelectronic device performance (Guo et al., 2019).
Chemical Properties Analysis
The chemical properties, particularly electronic conductivity and optical behavior, are crucial for the application of these compounds in electronic devices. Studies have shown that the electrical conductivity and dielectric properties can be tuned by modifying the synthesis process and post-synthesis treatments like annealing (Qashou et al., 2017).
Wissenschaftliche Forschungsanwendungen
Optical and Structural Properties
- The compound's thin films, prepared by thermal evaporation, demonstrate variable grain sizes based on annealing effects. The optical parameters like band gap, dispersion energy, and optical dielectric constant are significantly influenced by annealing temperatures, suggesting applications in materials science and photovoltaics (Qashou et al., 2017).
Dielectric and Conductivity Characteristics
- The compound exhibits notable dielectric relaxation and AC conductivity properties. The dielectric behavior, studied through electric modulus formalism, and the frequency reliance of AC conductivity following Jonscher’s power law, indicate potential applications in electronic and optoelectronic devices (Qashou et al., 2017).
Applications in Solar Cells
- A novel copolymer based on this compound has been used as a cathode interlayer for inverted polymer solar cells (I-PSCs), showing good alcohol solubility, uniform film morphology, and improved power conversion efficiency, pointing to its potential in enhancing the performance of solar cells (Zhao et al., 2015).
Nanostructured Films for Photoelectronic Applications
- The compound's nanostructured films show enhanced structural and electrical properties when prepared by thermal evaporation technique. The improvement in properties like dark electrical conductivity and activation energy with annealing temperature indicates their suitability for heterojunction solar cells and other photoelectronic applications (Darwish et al., 2019).
Gamma Radiation Effects
- The structural and optical properties of this compound's thin films are influenced by gamma radiation, affecting parameters like the fundamental band gap energy and conductivity. Such properties are crucial for understanding the material's behavior under radiation, relevant for space applications and radiation shielding (Qashou et al., 2018).
Molecular Order and Charge Carrier Photogeneration
- The molecular order in vacuum evaporated layers of a derivative of this compound affects charge carrier photogeneration efficiency, as demonstrated by photogeneration quantum yield and analyzed using the Onsager's model. This property is critical for designing efficient photovoltaic and photoelectronic devices (Rybak et al., 2008).
Wirkmechanismus
The mechanism of action of this compound in devices involves its semiconducting properties. It is used in organic thin film transistors and organic photovoltaic cells due to its ability to convert photoconductivity energy to electrical and chemical energy .
Nanostructure thin films of a similar compound were prepared by using a vacuum thermal evaporating procedure under a vacuum of 2.45 ×10^-5 mbar with a thickness of 150 nm . The optical transition type of the nanorod films is an indirect allowed transition with optical and fundamental energy gaps equal to 1.54 eV and 3.54 eV respectively, which decreased to 1.36 eV and 3.45 eV at the annealed temperature of 623 K .
Eigenschaften
IUPAC Name |
7,18-bis(2-phenylethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H26N2O4/c43-37-29-15-11-25-27-13-17-31-36-32(40(46)42(39(31)45)22-20-24-9-5-2-6-10-24)18-14-28(34(27)36)26-12-16-30(35(29)33(25)26)38(44)41(37)21-19-23-7-3-1-4-8-23/h1-18H,19-22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKSFQIOFHBWSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C(=O)N(C8=O)CCC9=CC=CC=C9)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6070485 | |
| Record name | Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(2-phenylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6070485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
598.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(2-phenylethyl)- | |
CAS RN |
67075-37-0 | |
| Record name | Black S 0084 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67075-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anthra(2,1,9-def:6,5,10-d'e'f')diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(2-phenylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067075370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(2-phenylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(2-phenylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6070485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,9-bis(2-phenylethyl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.494 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




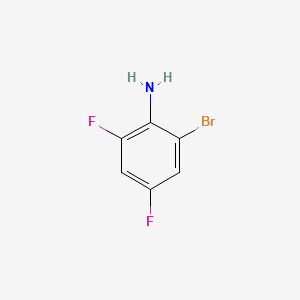
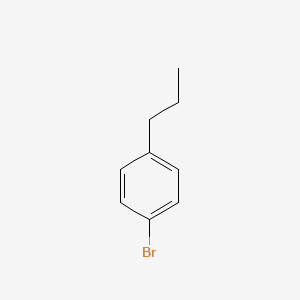


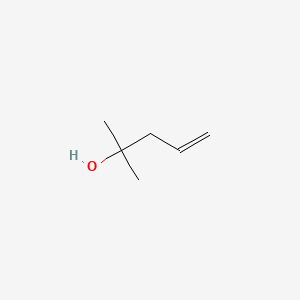
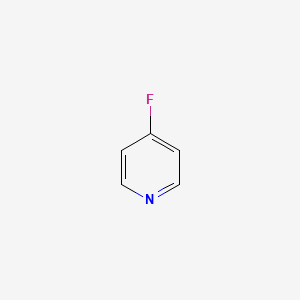
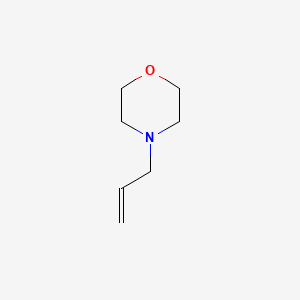
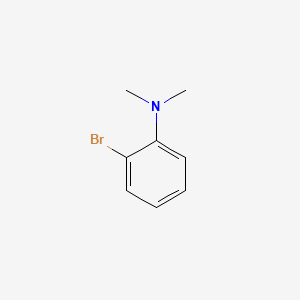
![Bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1266225.png)


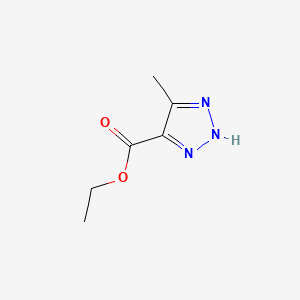
![N-[amino(imino)methyl]benzenesulfonamide](/img/structure/B1266234.png)